molecular formula C8H6ClF3O B1603347 2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS No. 886500-21-6

2-Chloro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B1603347
CAS No.: 886500-21-6
M. Wt: 210.58 g/mol
InChI Key: AIXZCUCSYPVDQR-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)benzyl alcohol typically involves the reaction of 2-Chloro-6-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding benzaldehyde using palladium on carbon (Pd/C) as a catalyst. This method offers advantages in terms of efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzyl alcohol finds applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZCUCSYPVDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590641
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-21-6
Record name 2-Chloro-6-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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